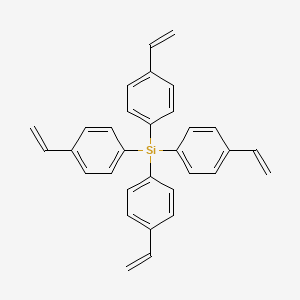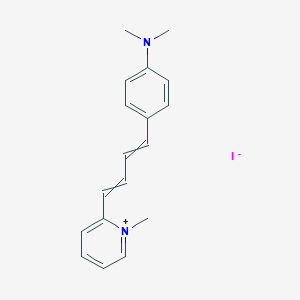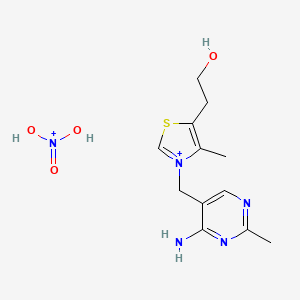![molecular formula C7H10BrF3N2S B12511889 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes a trifluorobutenyl group and an imidazolium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfide with 4,5-dihydro-1H-imidazole in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反应分析
Types of Reactions
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium chloride in acetone at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
科学研究应用
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The trifluorobutenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazolium ion can enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Similar Compounds
- Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
- 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine-3-carboxylic acid
- 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone
Uniqueness
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide is unique due to its imidazolium ion, which imparts distinct physicochemical properties such as enhanced solubility and stability. This makes it particularly useful in applications where these properties are advantageous.
属性
分子式 |
C7H10BrF3N2S |
|---|---|
分子量 |
291.13 g/mol |
IUPAC 名称 |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1H-imidazol-1-ium;bromide |
InChI |
InChI=1S/C7H9F3N2S.BrH/c8-5(6(9)10)1-4-13-7-11-2-3-12-7;/h1-4H2,(H,11,12);1H |
InChI 键 |
GJSVECDXEBUPMV-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C([NH2+]1)SCCC(=C(F)F)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B12511816.png)
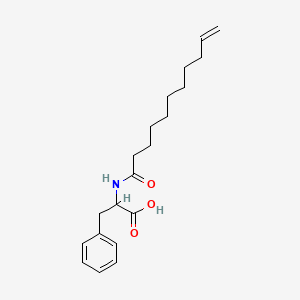
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
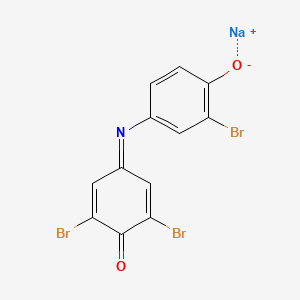
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
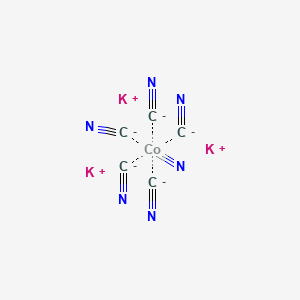
![{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)
